molecular formula C6Cl10 B11949458 1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro- CAS No. 29030-84-0

1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro-

Cat. No.: B11949458
CAS No.: 29030-84-0
M. Wt: 426.6 g/mol
InChI Key: ZCSVEBNKFRWCBM-UHFFFAOYSA-N
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Description

1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro-: is a chlorinated derivative of 1,5-hexadiene. This compound is characterized by the presence of ten chlorine atoms attached to the hexadiene backbone, making it highly chlorinated and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro- can be synthesized through a series of chlorination reactions. The starting material, 1,5-hexadiene, undergoes successive chlorination steps using chlorine gas in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactors where 1,5-hexadiene is continuously fed and reacted with chlorine gas. The process is monitored to maintain optimal reaction conditions, and the product is purified through distillation or other separation techniques to obtain the desired chlorinated compound.

Chemical Reactions Analysis

Types of Reactions: 1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Chlorinated aldehydes or carboxylic acids.

    Reduction: Partially dechlorinated hexadiene derivatives.

    Substitution: Hydroxylated or alkoxylated hexadiene derivatives.

Scientific Research Applications

1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex chlorinated organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in developing chlorinated pharmaceuticals with unique properties.

    Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro- involves its interaction with molecular targets such as enzymes and cellular membranes. The presence of multiple chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific molecular targets involved.

Comparison with Similar Compounds

    1,5-Hexadiene: The parent compound without chlorination.

    1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decamethyl-: A methylated derivative with similar structural features.

    1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decaethyl-: An ethylated derivative with similar structural features.

Uniqueness: 1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro- is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. The presence of ten chlorine atoms makes it highly reactive and suitable for specific applications where chlorinated compounds are desired.

Properties

CAS No.

29030-84-0

Molecular Formula

C6Cl10

Molecular Weight

426.6 g/mol

IUPAC Name

1,1,2,3,3,4,4,5,6,6-decachlorohexa-1,5-diene

InChI

InChI=1S/C6Cl10/c7-1(3(9)10)5(13,14)6(15,16)2(8)4(11)12

InChI Key

ZCSVEBNKFRWCBM-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(C(C(C(=C(Cl)Cl)Cl)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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